N-[(2S)-1,1-Dimethoxybutan-2-yl]-4H-1,2,4-triazol-4-amine
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Overview
Description
N-[(2S)-1,1-Dimethoxybutan-2-yl]-4H-1,2,4-triazol-4-amine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-1,1-Dimethoxybutan-2-yl]-4H-1,2,4-triazol-4-amine typically involves the reaction of a suitable triazole precursor with a dimethoxybutylating agent. One common method is the nucleophilic substitution reaction where the triazole ring is reacted with 1,1-dimethoxybutane under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like sodium hydride or potassium carbonate is used to facilitate the substitution .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to carry out the reaction under controlled conditions, ensuring consistent product quality and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
N-[(2S)-1,1-Dimethoxybutan-2-yl]-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: The dimethoxybutyl group can be substituted with other functional groups under appropriate conditions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ozone (O3) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce amines or other nitrogen-containing compounds .
Scientific Research Applications
N-[(2S)-1,1-Dimethoxybutan-2-yl]-4H-1,2,4-triazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(2S)-1,1-Dimethoxybutan-2-yl]-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
N-[(2S)-4-Methyl-1-oxo-1-{[(4S)-3-oxo-1-(2-pyridinylsulfonyl)-4-azepanyl]amino}-2-pentanyl]-1-benzofuran-2-carboxamide: Another triazole derivative with different substituents, used in pharmacological research.
Ceramides: Compounds with similar structural features, investigated for their biological activities.
Uniqueness
Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry .
Properties
CAS No. |
571166-99-9 |
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Molecular Formula |
C8H16N4O2 |
Molecular Weight |
200.24 g/mol |
IUPAC Name |
N-[(2S)-1,1-dimethoxybutan-2-yl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C8H16N4O2/c1-4-7(8(13-2)14-3)11-12-5-9-10-6-12/h5-8,11H,4H2,1-3H3/t7-/m0/s1 |
InChI Key |
JIKYGWXVXHQEMW-ZETCQYMHSA-N |
Isomeric SMILES |
CC[C@@H](C(OC)OC)NN1C=NN=C1 |
Canonical SMILES |
CCC(C(OC)OC)NN1C=NN=C1 |
Origin of Product |
United States |
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